molecular formula C11H14N2O2 B13252232 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one

3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one

Cat. No.: B13252232
M. Wt: 206.24 g/mol
InChI Key: UJWDWDOPAZMMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one is a chemical compound with the molecular formula C11H14N2O2 It is known for its unique structure, which includes an oxazinanone ring fused with a phenyl group substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one typically involves the reaction of 4-(aminomethyl)phenyl derivatives with oxazinanone precursors under controlled conditions. One common method involves the use of transition metal catalysts to facilitate the formation of the oxazinanone ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinanone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aminomethyl group .

Scientific Research Applications

3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxazinanone ring may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxazinanone ring and aminomethyl group provide versatility in chemical reactions and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-[4-(aminomethyl)phenyl]-1,3-oxazinan-2-one

InChI

InChI=1S/C11H14N2O2/c12-8-9-2-4-10(5-3-9)13-6-1-7-15-11(13)14/h2-5H,1,6-8,12H2

InChI Key

UJWDWDOPAZMMAI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)OC1)C2=CC=C(C=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.